1-甲基-4-氨基-1H-咪唑-2-羧酸乙酯

描述

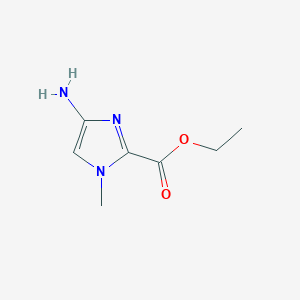

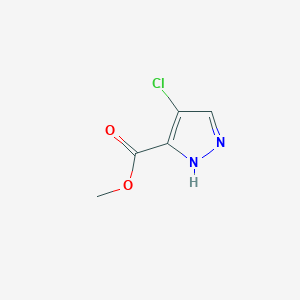

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a synthetic intermediate used for solid phase synthesis of polyamides containing imidazole .

Molecular Structure Analysis

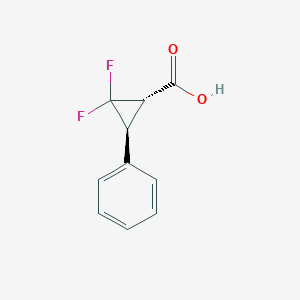

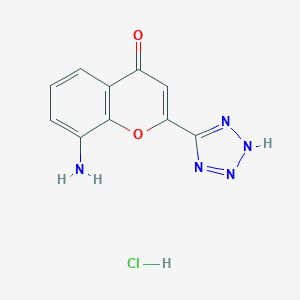

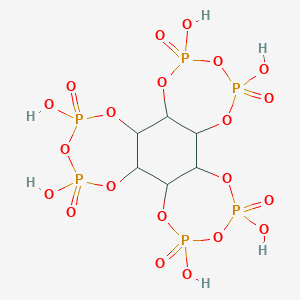

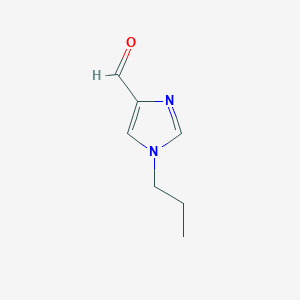

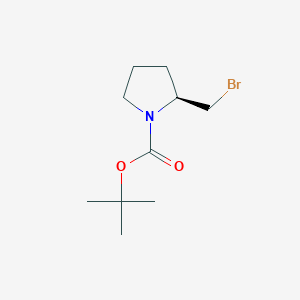

The molecular formula of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is C7H11N3O2. It has a molecular weight of 169.18 g/mol . The InChI code is 1S/C7H11N3O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3,8H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate are not detailed in the retrieved sources, imidazole carboxylates have been noted to be useful in the synthesis of the antithyroid drug methimazole .Physical And Chemical Properties Analysis

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate has a molecular weight of 169.18 g/mol . It has a topological polar surface area of 70.1 Ų and a complexity of 174 . The compound is a pale-yellow to yellow-brown solid .科学研究应用

Medicine: Antiviral and Antimicrobial Applications

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate derivatives have shown promise in the medical field due to their antiviral and antimicrobial properties. These compounds have been synthesized and tested for their efficacy against a range of viruses, including influenza A and Coxsackie B4 virus . The ability to inhibit viral replication makes these derivatives valuable for the development of new antiviral drugs.

Agriculture: Plant Growth Regulation

In agriculture, indole derivatives, which share a core structure with ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, are known to influence plant growth. Indole-3-acetic acid, a plant hormone derived from tryptophan degradation, is one such example . Research into similar compounds could lead to the development of novel growth regulators that enhance crop yields.

Material Science: Epoxy Curing Agents

This compound serves as a building block for creating active ingredients in epoxy curing processes . Its role in the synthesis of polymers and resins is crucial, as it can affect the thermal and mechanical properties of the materials, making them suitable for industrial applications.

Chemical Synthesis: Synthetic Intermediate

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is utilized as a synthetic intermediate in the solid-phase synthesis of polyamides containing imidazole . This application is significant in the chemical industry for producing materials with specific properties, such as increased stability or novel functionalities.

Environmental Science: Catalysis

In environmental science, imidazole derivatives are used in catalysis to facilitate chemical reactions that are environmentally friendly . They can be employed in processes that minimize waste and reduce the need for hazardous chemicals, contributing to greener chemical practices.

Biochemistry: Enzyme Inhibition

The biochemical applications of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate derivatives include enzyme inhibition . By affecting the activity of enzymes, these compounds can be used to study biochemical pathways and may lead to the development of new treatments for diseases where enzyme regulation is a factor.

Pharmacology: Drug Development

Imidazole derivatives are integral to pharmacology for drug development . Their diverse biological activities make them candidates for therapeutic drugs against a variety of conditions, including cancer, diabetes, and allergic reactions.

Industrial Applications: Functional Molecules

In industrial applications, ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a key component in the synthesis of functional molecules used in everyday products . Its versatility in bonding and functional group compatibility makes it a valuable asset in the creation of a wide range of consumer goods.

安全和危害

The compound has been classified with the signal word “Warning” and hazard statements H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a derivative of imidazole . Imidazole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new drugs . .

Mode of Action

Imidazole derivatives are known to interact with their targets and cause changes that result in various biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, resulting in diverse biological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 16918 and is a solid at room temperature . It is stored at temperatures between 2-8°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

It is known that the compound is stored in an inert atmosphere at temperatures between 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

属性

IUPAC Name |

ethyl 4-amino-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFXKJLDMNBQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426530 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

CAS RN |

128293-62-9 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)